mk-1903
Overview
Description
Mechanism of Action
Target of Action
MK-1903, also known as (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid, is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) . This receptor is also known as NIACR1 . The primary role of HCA2 is to mediate neuroprotective and anti-inflammatory effects .
Mode of Action
This compound interacts with its target, the HCA2 receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The activation of HCA2 has been shown to mediate neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The activation of HCA2 by this compound affects several biochemical pathways. One of these is the cAMP pathway, where this compound exhibits greater potency than niacin in a whole cell HTRF-cAMP assay . The activation of HCA2 also leads to the increased expression of HCAR2, another hydroxy carboxylic acid (HCA) receptor .
Pharmacokinetics
It is soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective and anti-inflammatory effects. For instance, in a study, it was found that the treatment with this compound increased the protein levels of HCAR2 in cultured rat microglia cells after Lipopolysaccharide (LPS) exposure . Moreover, HCAR2 stimulation prevented cells viability, morphological activation, and pro/anti-inflammatory mediators production in LPS-treated cells .
Chemical Reactions Analysis
MK 1903 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MK 1903 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the hydroxy-carboxylic acid receptor 2.
Biology: Employed in research to understand the role of G protein-coupled receptor 109A in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to lipid metabolism and inflammation.
Industry: Utilized in the development of new drugs targeting the hydroxy-carboxylic acid receptor 2
Comparison with Similar Compounds
MK 1903 is unique in its high potency and selectivity for the hydroxy-carboxylic acid receptor 2 (HCA2). Similar compounds include:
BMS-903452: A potent and selective G protein-coupled receptor 119 agonist, which is different from MK 1903 in terms of receptor selectivity
MK 1903 stands out due to its greater potency and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZNERBKDMLAP-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-43-4 | |
Record name | MK-1903 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-1903 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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